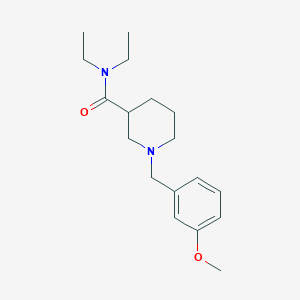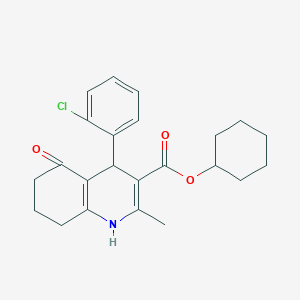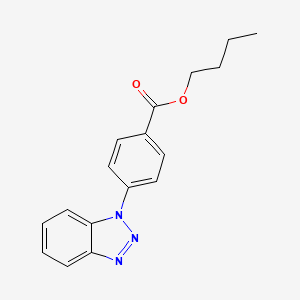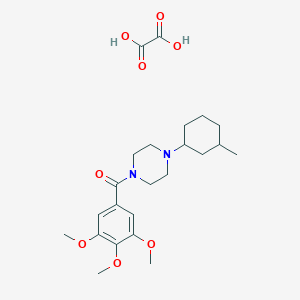![molecular formula C17H22N4O2 B5227280 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5227280.png)
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as EPM-102, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPM-102 has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
科学的研究の応用
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been studied in animal models for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in treating cancer.
作用機序
The exact mechanism of action of 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is still being studied. It has been found to modulate several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Its neuroprotective properties may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. This compound has also been found to have anti-tumor effects.
実験室実験の利点と制限
One advantage of using 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol in lab experiments is its low toxicity. It has been found to be well-tolerated in animal studies. However, its solubility in aqueous solutions is limited, which may make it difficult to administer in certain experiments. Its mechanism of action is still being studied, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and its effects on neuronal function. This compound may also have potential as an anti-cancer agent. Future studies should focus on optimizing its synthesis method and improving its solubility in aqueous solutions.
合成法
The synthesis of 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol involves several steps. The starting material is 2,6-dimethoxyphenol, which is reacted with ethyl bromide to form 2-ethoxy-6-methoxyphenol. This compound is then reacted with 4-(2-pyrimidinyl)-1-piperazine to form the desired product, this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
特性
IUPAC Name |
2-ethoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-15-6-3-5-14(16(15)22)13-20-9-11-21(12-10-20)17-18-7-4-8-19-17/h3-8,22H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMMSEBRRQIHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B5227202.png)

![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)

![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)
![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)
![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)
![4-chloro-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5227261.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)

![N-(2,4-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5227291.png)
